molecular formula C14H17ClN2O2S B10972487 4-chloro-1-[(pentamethylphenyl)sulfonyl]-1H-pyrazole

4-chloro-1-[(pentamethylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B10972487
M. Wt: 312.8 g/mol
InChI Key: XKLCDMITUDMSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a sulfone group attached to a pentamethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfone Group: The sulfone group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazol-1-yl (phenyl) sulfone: Similar structure but lacks the pentamethyl substitution on the phenyl ring.

    4-Chloro-1H-pyrazol-1-yl (methylphenyl) sulfone: Contains a single methyl group on the phenyl ring instead of five.

Uniqueness

4-Chloro-1H-pyrazol-1-yl (2,3,4,5,6-pentamethylphenyl) sulfone is unique due to the presence of five methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity. This substitution pattern can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

4-chloro-1-(2,3,4,5,6-pentamethylphenyl)sulfonylpyrazole

InChI

InChI=1S/C14H17ClN2O2S/c1-8-9(2)11(4)14(12(5)10(8)3)20(18,19)17-7-13(15)6-16-17/h6-7H,1-5H3

InChI Key

XKLCDMITUDMSSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2C=C(C=N2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.